4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide is a useful research compound. Its molecular formula is C23H24N2O3S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide, with the molecular formula C23H24N2O3S2 and CAS number 920352-43-8, is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a programmed cell death ligand 1 (PD-L1) inhibitor. This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core and a sulfamoyl group, which are known for their diverse biological activities. The structural characteristics are essential for its interaction with biological targets.
Property | Value |
---|---|
CAS Number | 920352-43-8 |
Molecular Formula | C23H24N2O3S2 |
Molecular Weight | 420.58 g/mol |
This compound acts primarily as an inhibitor of PD-L1, a critical immune checkpoint protein that tumors exploit to evade immune detection. By inhibiting PD-L1, this compound enhances the immune response against cancer cells, making it a promising candidate for cancer immunotherapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of PD-L1 activity. An enzyme-linked immunosorbent assay (ELISA) revealed approximately 57.152% inhibition of PD-L1, indicating its potential utility in cancer therapies aimed at enhancing immune responses against tumors. Additionally, it has shown moderate anti-proliferative activity against specific cancer cell lines, particularly the PC-3 human prostate cancer cell line.
Safety Profile
The safety profile of this compound is favorable, with minimal cytotoxicity observed against normal fibroblast cell lines. This characteristic is crucial for therapeutic applications as it suggests that the compound can target cancer cells while sparing normal cells.
Comparative Analysis with Related Compounds
To provide context regarding its biological activity, a comparison with related compounds is presented below:
Compound Name | Structure | Biological Activity Description |
---|---|---|
N-benzyl-N-(2-cyanoethyl)-4-(phenylsulfamoyl)benzamide | C23H21N3O3S | Contains a cyano group; different biological activity profile. |
4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide | C23H25N2O3S | Features an ethylsulfonyl group; potential for different reactivity. |
N-(4-{[2-(methylsulfanyl)benzoyl]amino}phenyl)benzamide | C22H22N2O2S | Similar benzamide structure; different substituents affecting activity. |
The uniqueness of this compound lies in its specific combination of functional groups that confer both PD-L1 inhibitory activity and a favorable safety profile while maintaining low cytotoxicity against normal cells. This balance makes it a promising candidate for further development in therapeutic applications targeting cancer.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on PD-L1 Inhibition : A study demonstrated that this compound significantly inhibited PD-L1 expression in vitro, leading to enhanced T-cell activation and proliferation in the presence of tumor cells.
- Anti-Cancer Activity : In another investigation focusing on prostate cancer models, the compound exhibited notable anti-proliferative effects on PC-3 cell lines, suggesting its potential as an anticancer agent.
- Safety Assessment : Toxicity assays indicated that the compound does not induce significant cytotoxic effects on normal fibroblast cells, reinforcing its therapeutic potential without adverse side effects.
Propriétés
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-3-25(17-18-9-5-4-6-10-18)30(27,28)20-15-13-19(14-16-20)23(26)24-21-11-7-8-12-22(21)29-2/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETYUMMWZHEVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.